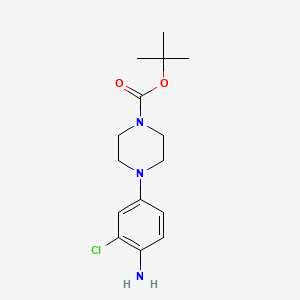![molecular formula C12H23N3O2 B1472246 2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one CAS No. 1511426-78-0](/img/structure/B1472246.png)
2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one
Overview
Description
“2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one” is a chemical compound with the molecular formula C12H23N3O2 . It is also known as "1-(4-morpholinyl)-1-oxo-2-propanamine hydrochloride" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H14N2O2.ClH/c1-6(8)7(10)9-2-4-11-5-3-9;/h6H,2-5,8H2,1H3;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.66 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Scientific Research Applications
Synthesis of Selective Adenosine A2A Receptor Antagonists
This compound is utilized in the synthesis of selective adenosine A2A receptor antagonists . These antagonists have potential therapeutic applications in treating Parkinson’s disease, as they can modulate motor control.
Development of Antidepressants
The chemical serves as a precursor in the development of new antidepressants . By affecting neurotransmitter systems, it can contribute to the creation of drugs that target depressive disorders.
Cancer Research
In cancer research, this compound is explored for its role in restoring E-cadherin expression . E-cadherin is crucial in cell adhesion, and its expression can reduce the invasion of colorectal carcinoma cells, thus inhibiting cancer progression.
Platelet Aggregation Inhibition
Researchers use this compound to develop orally bioavailable P2Y12 antagonists . These antagonists are important in the inhibition of platelet aggregation, which is a key factor in preventing thrombotic events.
Antimicrobial Activity
The compound has been involved in the synthesis of quinoline derivatives that exhibit antimicrobial activity . This application is significant in the development of new antibiotics to combat resistant bacterial strains.
Antimalarial Drug Development
It also plays a role in the synthesis of antimalarials . Given the global impact of malaria, the development of new antimalarial drugs is a critical area of research.
Agricultural Chemical Research
Industrial Applications
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-amino-1-(4-morpholin-4-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUSYVQMCWIXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)
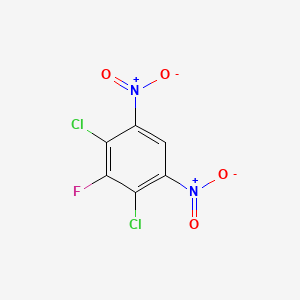
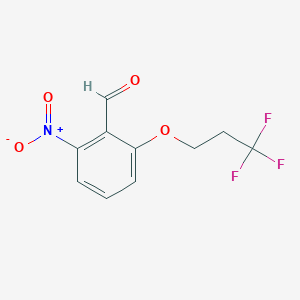

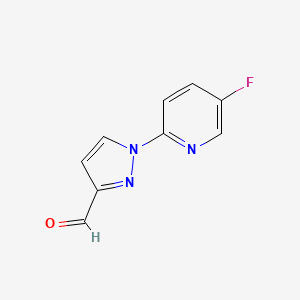

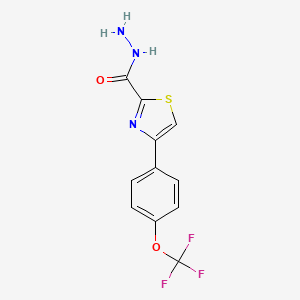

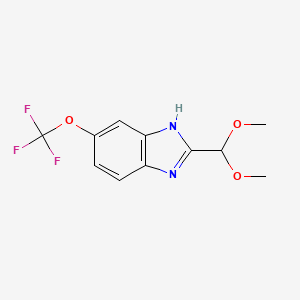
![4-Bromo-6-chloro-1H-benzo[d]imidazole](/img/structure/B1472181.png)
![[4-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1472182.png)
